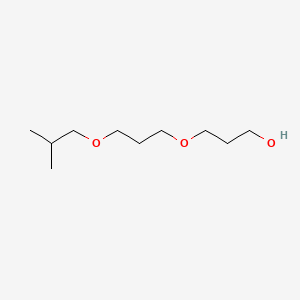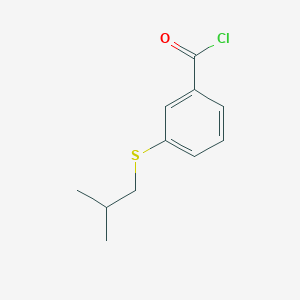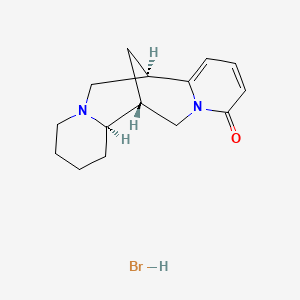
Anagyrine, monohydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anagyrine, monohydrobromide is a derivative of anagyrine, a teratogenic alkaloid first isolated from the plant Anagyris foetida in 1885 by French biologists Hardy and Gallois . Anagyrine is known for its toxic properties, particularly its ability to cause crooked calf disease in cattle when ingested during certain periods of pregnancy . The compound has a molecular formula of C15H20N2O and a molar mass of 244.338 g/mol .
准备方法
The synthesis of anagyrine, monohydrobromide involves several steps, starting with the extraction of anagyrine from natural sources such as Anagyris foetida or various species of Lupinus . The synthetic route typically involves the following steps:
Extraction: Anagyrine is extracted from plant material using solvents like ethanol or methanol.
Purification: The crude extract is purified using techniques such as column chromatography.
Bromination: Anagyrine is then reacted with hydrobromic acid to form this compound.
Industrial production methods may involve large-scale extraction and purification processes, followed by bromination under controlled conditions to ensure high yield and purity.
化学反应分析
Anagyrine, monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Anagyrine, monohydrobromide has several scientific research applications:
作用机制
The mechanism of action of anagyrine, monohydrobromide involves its interaction with acetylcholine receptors in living organisms. The compound acts as an acetylcholine agonist, increasing the amount of signal being sent to muscles, similar to the action of nicotine . This interaction leads to various physiological effects, including muscle contractions and potential teratogenic effects.
相似化合物的比较
Anagyrine, monohydrobromide can be compared with other similar alkaloids, such as:
Sparteine: Another quinolizidine alkaloid with similar toxic properties.
Lupanine: Found in lupins, it shares structural similarities with anagyrine but has different biological effects.
This compound is unique due to its specific teratogenic effects and its historical significance in the study of plant alkaloids.
属性
CAS 编号 |
33478-03-4 |
|---|---|
分子式 |
C15H21BrN2O |
分子量 |
325.24 g/mol |
IUPAC 名称 |
(1R,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one;hydrobromide |
InChI |
InChI=1S/C15H20N2O.BrH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;/h3,5-6,11-13H,1-2,4,7-10H2;1H/t11-,12-,13-;/m1./s1 |
InChI 键 |
FJFXJZVNFFKWHQ-NLPVPVDASA-N |
手性 SMILES |
C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4C3=CC=CC4=O.Br |
规范 SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



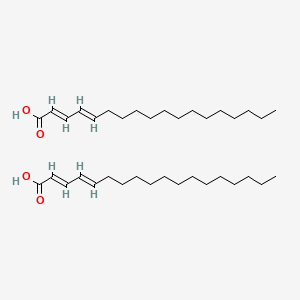
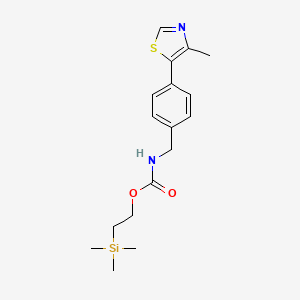
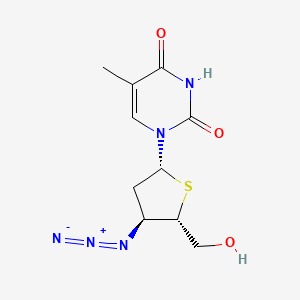
![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)


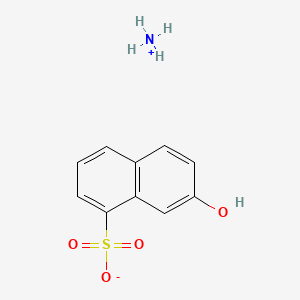
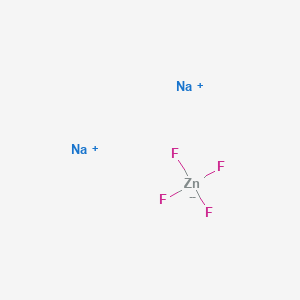
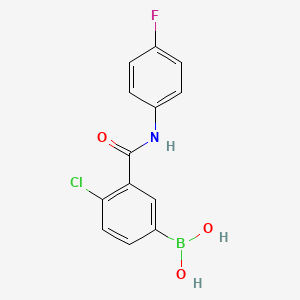
![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
